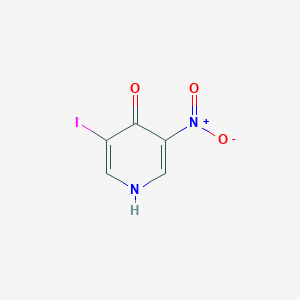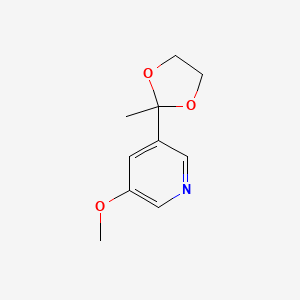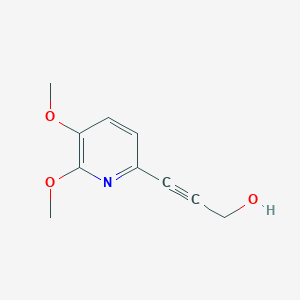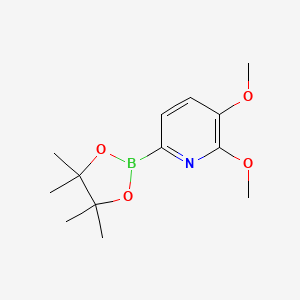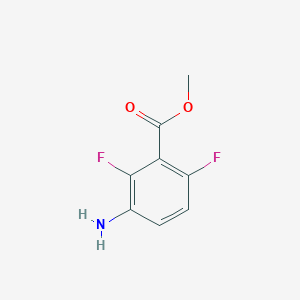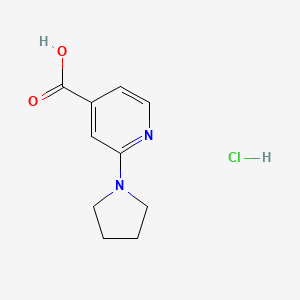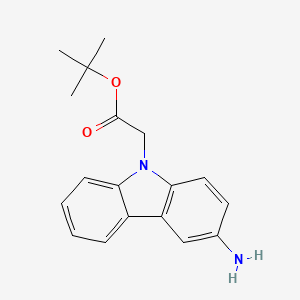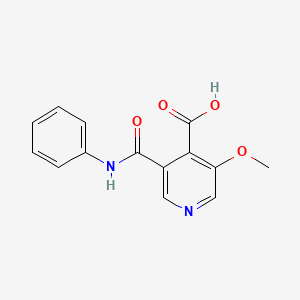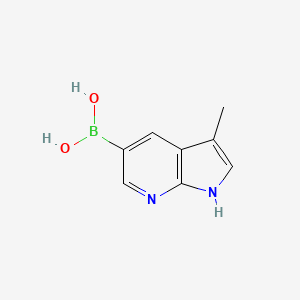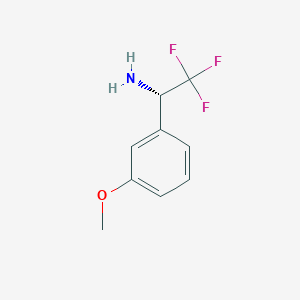
2,3-Difluoro-6-(trifluorometil)piridina
Descripción general
Descripción
2,3-Difluoro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of both difluoro and trifluoromethyl groups on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2,3-Difluoro-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in positron emission tomography (PET) imaging due to the presence of fluorine atoms.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, including herbicides and insecticides, due to its stability and bioactivity
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence these properties .
Result of Action
It’s known that tfmp derivatives are used in the protection of crops from pests, suggesting they may have pesticidal effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Difluoro-6-(trifluoromethyl)pyridine. It’s known that the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Análisis Bioquímico
Biochemical Properties
2,3-Difluoro-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical and agrochemical products. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of stable complexes, leading to either inhibition or activation of the enzyme’s catalytic function .
Cellular Effects
The effects of 2,3-Difluoro-6-(trifluoromethyl)pyridine on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 2,3-Difluoro-6-(trifluoromethyl)pyridine can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Molecular Mechanism
At the molecular level, 2,3-Difluoro-6-(trifluoromethyl)pyridine exerts its effects through several mechanisms. One of the primary modes of action involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, depending on the specific context. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Alternatively, it may activate enzymes by inducing conformational changes that enhance catalytic efficiency. Additionally, 2,3-Difluoro-6-(trifluoromethyl)pyridine can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Difluoro-6-(trifluoromethyl)pyridine can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,3-Difluoro-6-(trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to 2,3-Difluoro-6-(trifluoromethyl)pyridine has been associated with changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 2,3-Difluoro-6-(trifluoromethyl)pyridine in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range elicits a significant biological response. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
2,3-Difluoro-6-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are mediated by enzymes such as cytochrome P450s, which play a pivotal role in the detoxification and elimination of xenobiotics. The metabolic flux and levels of metabolites can be influenced by the presence of 2,3-Difluoro-6-(trifluoromethyl)pyridine, leading to changes in overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2,3-Difluoro-6-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, efflux, and intracellular trafficking of the compound, influencing its localization and accumulation. For instance, certain ATP-binding cassette (ABC) transporters may actively transport 2,3-Difluoro-6-(trifluoromethyl)pyridine across cellular membranes, affecting its bioavailability and distribution. The interaction with binding proteins can also modulate the compound’s stability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of 2,3-Difluoro-6-(trifluoromethyl)pyridine is a critical determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences or lipid modifications can direct 2,3-Difluoro-6-(trifluoromethyl)pyridine to the nucleus, mitochondria, or endoplasmic reticulum. The localization within these compartments can influence its interactions with biomolecules and its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-(trifluoromethyl)pyridine typically involves the nucleophilic substitution of halogenated pyridine derivatives. One common method includes the reaction of 2,3-dihalo-5-(trifluoromethyl)pyridine with potassium fluoride or cesium fluoride in a polar aprotic solvent under anhydrous conditions. The reaction is carried out at elevated temperatures, and the difluoropyridine product is removed as it forms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, solvent composition, and reaction time to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Difluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing effects of the fluorine atoms, the compound is less reactive towards electrophilic substitution but more prone to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles in the presence of polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield azido derivatives, while oxidation can produce pyridine N-oxides .
Comparación Con Compuestos Similares
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
- 2,6-Difluoro-3-(trifluoromethyl)pyridine
- 2,3,5-Trifluoropyridine
Comparison: Compared to its analogs, 2,3-Difluoro-6-(trifluoromethyl)pyridine exhibits unique reactivity patterns due to the specific positioning of the fluorine atoms. This positioning influences the compound’s electronic distribution and steric effects, making it more suitable for certain applications, such as radiolabeling and agrochemical synthesis. Its distinct properties also make it a valuable intermediate in the synthesis of more complex fluorinated molecules .
Propiedades
IUPAC Name |
2,3-difluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLBNMVDMAZSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




